molecular formula C7H6N2O2S B8748298 3-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

3-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B8748298
M. Wt: 182.20 g/mol
InChI Key: OTNVPPORAQUGQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining a thiophene ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves the condensation of methyl 2-aminothiophene-3-carboxylate with formimidamide. This process includes several steps such as condensation reaction, chlorination, and nucleophilic substitution . The reaction conditions often involve heating under reflux and the use of solvents like dichloromethane and water for extraction .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing industrial-scale equipment for reactions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 3-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both thiophene and pyrimidine rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for the development of new bioactive compounds and materials .

Properties

Molecular Formula

C7H6N2O2S

Molecular Weight

182.20 g/mol

IUPAC Name

3-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C7H6N2O2S/c1-9-6(10)4-2-3-12-5(4)8-7(9)11/h2-3H,1H3,(H,8,11)

InChI Key

OTNVPPORAQUGQB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(NC1=O)SC=C2

Origin of Product

United States

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